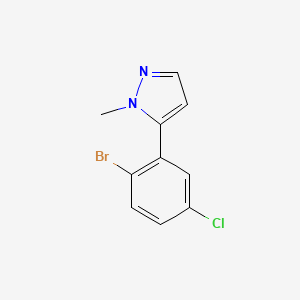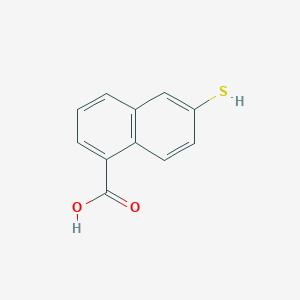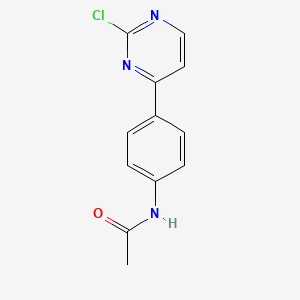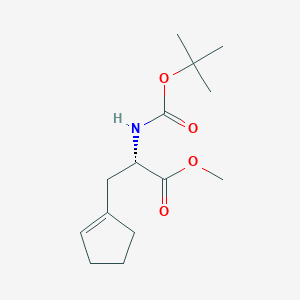![molecular formula C23H24O4 B8479270 2-[bis(4-methoxyphenyl)-phenylmethoxy]ethanol CAS No. 151835-83-5](/img/structure/B8479270.png)
2-[bis(4-methoxyphenyl)-phenylmethoxy]ethanol
Übersicht
Beschreibung
2-(4,4’-Dimethoxytrityloxy)ethanol is a chemical compound commonly used in the field of oligonucleotide synthesis. It is known for its role as a protecting group for hydroxyl functionalities in nucleoside and nucleotide chemistry. The compound is characterized by its ability to form stable, yet easily removable, protective groups, making it an essential reagent in the synthesis of DNA and RNA oligonucleotides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4’-Dimethoxytrityloxy)ethanol typically involves the reaction of 4,4’-dimethoxytrityl chloride (DMTrCl) with ethylene glycol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the DMTrCl . The general reaction scheme is as follows:
- Dissolve ethylene glycol in anhydrous pyridine.
- Add DMTrCl slowly to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of 2-(4,4’-Dimethoxytrityloxy)ethanol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,4’-Dimethoxytrityloxy)ethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dimethoxytrityl group is replaced by other nucleophiles.
Deprotection Reactions: The dimethoxytrityl group can be removed under acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Acidic reagents such as TCA or DCA are used in dichloromethane to remove the dimethoxytrityl group.
Major Products
The major products formed from these reactions include the deprotected hydroxyl compounds and various substituted derivatives depending on the nucleophile used in the substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-(4,4’-Dimethoxytrityloxy)ethanol is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications:
Wirkmechanismus
The primary mechanism of action of 2-(4,4’-Dimethoxytrityloxy)ethanol involves the formation of a stable protective group on hydroxyl functionalities. The dimethoxytrityl group provides steric hindrance, preventing unwanted side reactions during oligonucleotide synthesis. The protective group can be selectively removed under mild acidic conditions, allowing for the controlled synthesis of oligonucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethoxytrityl Chloride (DMTrCl): Used as a reagent to introduce the dimethoxytrityl protecting group.
2-(4,4’-Dimethoxytrityloxy)ethylsulfonyl]ethyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite: A related compound used in the synthesis of oligonucleotides.
Uniqueness
2-(4,4’-Dimethoxytrityloxy)ethanol is unique due to its specific application in oligonucleotide synthesis. Its stability and ease of removal make it an ideal protecting group for hydroxyl functionalities in nucleoside and nucleotide chemistry .
Eigenschaften
CAS-Nummer |
151835-83-5 |
|---|---|
Molekularformel |
C23H24O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-[bis(4-methoxyphenyl)-phenylmethoxy]ethanol |
InChI |
InChI=1S/C23H24O4/c1-25-21-12-8-19(9-13-21)23(27-17-16-24,18-6-4-3-5-7-18)20-10-14-22(26-2)15-11-20/h3-15,24H,16-17H2,1-2H3 |
InChI-Schlüssel |
NUEYEOPTRDUJFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCO |
Verwandte CAS-Nummern |
151835-83-5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(Methylthio)furo[3,2-d]pyrimidine](/img/structure/B8479195.png)



![7-Chloro-2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridine](/img/structure/B8479218.png)





![1-Bromo-4-[(4-ethylphenyl)ethynyl]benzene](/img/structure/B8479272.png)



